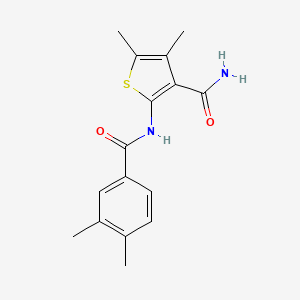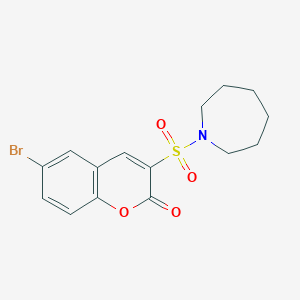![molecular formula C11H11NO4 B2594889 N-[2-(furan-3-il)-2-hidroxietil]furan-3-carboxamida CAS No. 1396766-78-1](/img/structure/B2594889.png)
N-[2-(furan-3-il)-2-hidroxietil]furan-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a compound belonging to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Aplicaciones Científicas De Investigación
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex furan derivatives.
Mecanismo De Acción
Target of Action
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy .
Análisis Bioquímico
Biochemical Properties
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Furthermore, N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation. Additionally, N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under specific conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the process can be supported by microwave radiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of biomass-derived furfural as a starting material are often emphasized. The production process may involve selective hydrogenation, oxidation, and other transformations to obtain the desired furan derivatives .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions include various furan derivatives, such as furanones, dihydrofurans, and substituted furans. These products have diverse applications in medicinal chemistry and materials science .
Comparación Con Compuestos Similares
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and exhibits anticancer activity by targeting the epidermal growth factor receptor (EGFR).
Furan-2-ylmethyl furan-2-carboxylate: Another furan derivative used in various chemical syntheses.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is unique due to its specific structural features, such as the presence of both a hydroxyethyl group and a carboxamide group attached to the furan rings. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other furan derivatives .
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(8-1-3-15-6-8)5-12-11(14)9-2-4-16-7-9/h1-4,6-7,10,13H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXNUVAUJDRNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2594806.png)
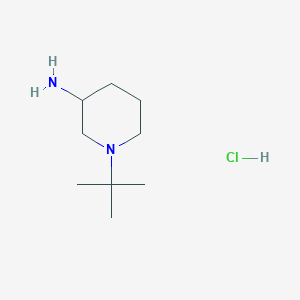

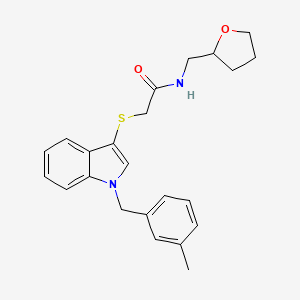
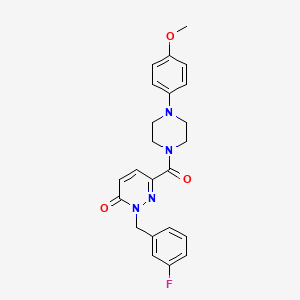
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2594815.png)
![N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2594816.png)
![2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2594817.png)




